molecular formula C20H16N2O4 B6306987 6-(4-Cbz-Aminopheny)picolinic acid CAS No. 1261889-05-7

6-(4-Cbz-Aminopheny)picolinic acid

Cat. No.: B6306987
CAS No.: 1261889-05-7
M. Wt: 348.4 g/mol
InChI Key: SNIHAARYITYJCJ-UHFFFAOYSA-N
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Description

6-(4-Cbz-Aminopheny)picolinic acid, also known as 6-(4-Carbobenzyloxyaminophenyl)picolinic acid, is a chemical compound with the molecular formula C20H16N2O4 and a molecular weight of 348.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cbz-Aminopheny)picolinic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-aminophenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrophenyl.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is protected by reacting it with benzyl chloroformate (Cbz-Cl) to form the carbobenzyloxy (Cbz) protected amine.

    Coupling: The protected amine is then coupled with picolinic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cbz-Aminopheny)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aromatic ring is substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Reduced derivatives with the nitro group converted to an amino group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

6-(4-Cbz-Aminopheny)picolinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Cbz-Aminopheny)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and packaging, making it a potential antiviral agent . Additionally, the compound’s ability to modulate enzyme activity and cellular pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A pyridine carboxylate metabolite of tryptophan with antiviral and immunomodulatory properties.

    4-Aminophenyl derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

6-(4-Cbz-Aminopheny)picolinic acid is unique due to its specific combination of a picolinic acid moiety and a carbobenzyloxy-protected aminophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-8-4-7-17(22-18)15-9-11-16(12-10-15)21-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHAARYITYJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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